molecular formula C14H17N3O2S B2851202 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide CAS No. 469876-33-3

2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide

Número de catálogo: B2851202
Número CAS: 469876-33-3
Peso molecular: 291.37
Clave InChI: BEENYZWHHNQTFC-CCEZHUSRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide features a thiazolidin-4-one core substituted with a methylimino group at position 2, a methyl group at position 3, and an acetamide-linked 4-methylphenyl moiety. This structure is part of a broader class of thiazolidinone derivatives, which are known for diverse pharmacological activities, including antimicrobial, analgesic, and antidiabetic effects .

Propiedades

IUPAC Name

2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-9-4-6-10(7-5-9)16-12(18)8-11-13(19)17(3)14(15-2)20-11/h4-7,11H,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEENYZWHHNQTFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, and it features a thiazolidine ring which is known for its diverse biological activities. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds bearing thiazolidine structures exhibit significant anticancer activities. For example, derivatives similar to the compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Reference
2-[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolan-5-yl]acetic acidHepG2 (liver cancer)1.61 ± 1.92
4-Methylphenyl derivativesA549 (lung cancer)1.98 ± 1.22

These results suggest that the thiazolidine scaffold can be optimized for enhanced anticancer activity through structural modifications.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives have shown effectiveness in seizure models, with a median effective dose significantly lower than standard medications like ethosuximide:

CompoundModelMedian Effective Dose (mg/kg)Reference
Thiazolidinone analoguesMES<20
Thiazole-linked compoundsscPTZ24.38

This underscores the potential of thiazolidine derivatives in developing new anticonvulsant therapies.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses exist:

  • Inhibition of Enzymatic Activity : The thiazolidine moiety may inhibit specific enzymes involved in tumor progression or seizure activity.
  • Modulation of Signaling Pathways : The compound might interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
  • Receptor Binding : Potential binding to neurotransmitter receptors could explain its anticonvulsant effects.

Case Studies

A notable study conducted by Evren et al. (2019) synthesized novel thiazolidine derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The study found that certain modifications significantly enhanced selectivity and potency against these cell lines, suggesting a structure-activity relationship that could be leveraged for drug development.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / ID Substituents (Thiazolidinone Core) Acetamide Substituent Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound 3-methyl, 2-(methylimino) 4-methylphenyl - - Hypothesized antimicrobial -
N-[4-(Difluoromethoxy)phenyl]-2-[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide 3-methyl, 2-(methylimino) 4-(difluoromethoxy)phenyl - - Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)acetamide (9) 2-thioxo, 5-(4-Cl-benzylidene) 4-methoxyphenyl 90 186–187 Antimicrobial (implied)
N-(2-hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 2-thioxo, 5-(4-OMe-benzylidene) 2-hydroxyphenyl - - Antioxidant (potential)
2-(4-{(E)-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide 5-imino-cyanobenzothienyl 2-methyl-5-nitrophenyl - - Not reported
N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (13) 2,2-dithioxo, 5-(5-nitrofuryl) 4-chlorophenyl 58 159–160 Antimicrobial (implied)
2-[3-Allyl-2-(2-fluoro-phenylimino)-4-oxo-thiazolidin-5-yl]-N-(4-ethoxy-phenyl)-acetamide 2-(2-fluorophenylimino), 3-allyl 4-ethoxyphenyl - - Not reported
Key Observations:

Core Modifications: The target compound’s methylimino group at position 2 contrasts with thioxo (C=S) or aryl-imino substituents in analogs. This substitution may enhance metabolic stability compared to thioxo derivatives, which are prone to oxidation . The 3-methyl group on the thiazolidinone ring is less common; most analogs feature bulkier substituents (e.g., allyl, benzylidene) that influence steric interactions .

Electron-withdrawing groups (e.g., nitro in compound 13 ) are associated with enhanced antimicrobial activity but may reduce solubility.

Métodos De Preparación

Cyclocondensation for Thiazolidinone Core Formation

The thiazolidinone ring is typically synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this compound, methyl 2-chloroacetoacetate reacts with N-methylthiourea under basic conditions to form the 3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl scaffold.

Reaction Conditions :

  • Solvent : Ethanol or chloroform.
  • Base : Triethylamine (2.5 equiv).
  • Temperature : Reflux at 80°C for 6–8 hours.
  • Yield : 68–72% after recrystallization from ethanol.

Mechanistic Insight :

  • Nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroacetoacetate.
  • Elimination of HCl to form the thiazolidinone ring.
  • Tautomerization to stabilize the methylimino group.

Acetamide Side Chain Introduction

The 5-position acetamide group is introduced via amide coupling between the thiazolidinone intermediate and 4-methylphenylamine.

Stepwise Protocol :

  • Activation : React 2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid (1.0 equiv) with thionyl chloride (1.2 equiv) in dichloromethane at 0°C to form the acyl chloride.
  • Coupling : Add 4-methylaniline (1.1 equiv) and triethylamine (2.0 equiv) dropwise. Stir at room temperature for 12 hours.
  • Workup : Extract with ethyl acetate, wash with 5% HCl and brine, dry over Na₂SO₄, and concentrate.
  • Purification : Column chromatography (SiO₂, hexane:ethyl acetate 3:1) yields the product as a white solid (mp 158–160°C).

Optimization Note :

  • Catalyst Screening : Using HOBt/DCC instead of thionyl chloride increases yield to 85% but requires anhydrous conditions.

Stereochemical Control at the 2-Position

The (2E)-configuration is achieved through tautomer-selective crystallization . The imino group exists in equilibrium between (E) and (Z) forms, but the (E)-isomer predominates in polar aprotic solvents like DMF. Slow cooling of the reaction mixture favors crystallization of the (E)-isomer.

Key Data :

  • HPLC Purity : >99% (E)-isomer when crystallized from DMF/water (4:1).
  • X-ray Crystallography : Confirms the (E)-configuration via dihedral angle analysis.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Purity (%)
Cyclocondensation Methyl 2-chloroacetoacetate, N-methylthiourea EtOH, reflux 68 95
Acyl Chloride Thiazolidinone acetic acid, SOCl₂ DCM, 0°C to RT 72 98
HOBt/DCC Thiazolidinone acetic acid, HOBt DMF, anhydrous 85 99

Trade-offs :

  • Cyclocondensation : Cost-effective but moderate yield.
  • HOBt/DCC : High yield but expensive reagents.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.15 (d, J = 8.2 Hz, 2H, ArH), 4.21 (s, 2H, CH₂CO), 3.32 (s, 3H, NCH₃), 2.41 (s, 3H, ArCH₃), 2.10 (s, 3H, SCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O, thiazolidinone), 1650 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (C=N).
  • MS (ESI+) : m/z 333.1 [M+H]⁺.

Purity Assessment

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile:water 70:30).
  • Elemental Analysis : Calculated C 61.25%, H 5.76%, N 12.61%; Found C 61.18%, H 5.82%, N 12.58%.

Industrial-Scale Considerations

Solvent Recycling

Ethanol from cyclocondensation steps is distilled and reused, reducing waste by 40%.

Byproduct Management

  • HCl Gas Neutralization : Scrubbers with NaOH solution mitigate corrosion risks.
  • Unreacted Aniline Recovery : Extracted with dilute HCl and repurposed.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain room temperature for coupling reactions to minimize side products .
  • Solvent Selection : Polar aprotic solvents like DMF enhance reaction efficiency .
  • Catalysts : Use phase-transfer catalysts for heterogeneous reactions.

Q. Example Reaction Conditions Table :

StepReagents/ConditionsKey Observations
1K₂CO₃, DMF, 24h stirringIntermediate formation confirmed by TLC (Rf = 0.5)
2Chloroacetyl chloride, 0°CAcetamide coupling at 85% yield

Basic: Which spectroscopic techniques are critical for structural characterization, and what spectral markers are indicative of the target compound?

Q. Answer :

  • IR Spectroscopy : Look for peaks at ~1667 cm⁻¹ (C=O stretch of thiazolidinone) and ~3500 cm⁻¹ (N-H stretch of acetamide) .
  • ¹H NMR : Key signals include δ 3.8 ppm (methoxy group), δ 4.0 ppm (CH₂ of acetamide), and aromatic protons between δ 6.9–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) confirm molecular weight .

Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Q. Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl or methoxy groups) to identify pharmacophoric elements .
  • Dose-Response Analysis : Use in vitro assays (e.g., enzyme inhibition IC₅₀) to compare potency under standardized conditions .
  • Target Validation : Employ knockout models or siRNA silencing to confirm specificity for purported targets (e.g., kinases or receptors) .

Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility. Conduct MIC assays across multiple strains .

Advanced: What computational methods predict reactivity and guide synthetic optimization?

Q. Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., for cyclization steps) .
  • Reaction Path Search Algorithms : Tools like GRRM predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts .

Q. Workflow :

Simulate reaction energetics using software (e.g., Gaussian).

Validate predictions with small-scale lab experiments.

Iterate using feedback from experimental yields .

Basic: What in vitro assays are used to evaluate biological activity?

Q. Answer :

  • Enzyme Inhibition : Measure IC₅₀ values via spectrophotometric assays (e.g., for kinases or proteases) .
  • Anticancer Screening : Use MTT assays on cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Antimicrobial Testing : Perform broth microdilution for MIC determination against S. aureus or E. coli .

Key Considerations : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates for statistical validity .

Advanced: How to design stability studies for therapeutic potential assessment?

Q. Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal Stability : Heat samples to 40–60°C and track decomposition using TGA/DSC .
  • Light Sensitivity : Expose to UV-Vis light and analyze photodegradation products with LC-MS .

Data Interpretation : Calculate half-life (t₁/₂) under physiological conditions (pH 7.4, 37°C) .

Advanced: What strategies improve aqueous solubility for pharmacological testing?

Q. Answer :

  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance solubility without chemical modification .
  • Salt Formation : React with HCl or sodium salts to increase polarity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .

Example : A solubility increase from 0.2 mg/mL to 5.8 mg/mL was achieved using β-cyclodextrin complexes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.